molecular formula C8H12N2O2 B1450399 Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate CAS No. 916792-95-5

Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate

Cat. No.: B1450399
CAS No.: 916792-95-5
M. Wt: 168.19 g/mol
InChI Key: ZWILSHXSICOQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate is a chemical compound with the molecular formula C8H12N2O2 . It is functionally related to acetic acid .


Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular weight of this compound is 168.2 g/mol . The InChI code is 1S/C8H12N2O2/c1-3-12-8(11)4-7-5-10(2)6-9-7/h5-6H,3-4H2,1-2H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a topological polar surface area of 44.1 Ų .

Scientific Research Applications

Synthesis and Structural Characterization

One study focused on the synthesis and structural characterization of bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II), demonstrating the potential of Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate derivatives in forming complex metal structures. This research highlighted the ethylation of imidazole-4-acetate methyl ester, leading to compounds that exhibit unique electrochemical and structural properties when coordinated with copper (II) ions (Banerjee et al., 2013).

Biological Activity

Another study focused on biological activity , where derivatives of 1H-imidazole were synthesized and evaluated for their antimicrobial properties. This research underscores the relevance of this compound in developing new compounds with potential antibacterial applications (Al-badrany et al., 2019).

Catalytic Applications

The compound and its derivatives have been investigated for their catalytic applications as well. Research into the use of 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) as a catalyst for the synthesis of trisubstituted imidazoles under ultrasonic irradiation points to the efficiency of this compound derivatives in facilitating organic reactions (Zang et al., 2010).

Advanced Materials and Chemical Synthesis

Moreover, these compounds are vital in the synthesis of advanced materials and other chemical syntheses . A study elaborated on the preparation of 1-methyl-3-acetic acid imidazole ionic liquid and its application in catalyzing the synthesis of Ethyl Acetate, revealing the utility of such compounds in industrial chemical processes (Yi-wei, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound may interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity.

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to modulate the activity of signaling molecules such as kinases and phosphatases . This modulation can lead to changes in gene expression, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Additionally, this compound may impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity. For instance, imidazole derivatives are known to inhibit the activity of cytochrome P450 enzymes by binding to the heme iron in the active site . This binding prevents the enzyme from metabolizing its substrates, leading to changes in the levels of various metabolites. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . The long-term effects of this compound on cellular function may include changes in cell growth, differentiation, and apoptosis, depending on the stability and activity of the compound over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At high doses, it may cause toxic or adverse effects, including liver and kidney damage. Threshold effects may also be observed, where the compound exhibits a significant effect only above a certain concentration. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in the metabolism of drugs and other xenobiotics . The compound may also affect metabolic flux by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites. Additionally, this compound may influence the production of reactive oxygen species (ROS) and other signaling molecules, affecting cellular metabolism and redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound may be transported by specific transporters or binding proteins, leading to its accumulation in certain cellular compartments . For example, imidazole derivatives are known to interact with transporters such as P-glycoprotein, which plays a role in the efflux of drugs and other compounds from cells. The localization and accumulation of this compound within cells can affect its activity and function, influencing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, imidazole derivatives can be localized to the mitochondria, where they may influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules, leading to changes in its activity and function.

Properties

IUPAC Name

ethyl 2-(1-methylimidazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-12-8(11)4-7-5-10(2)6-9-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWILSHXSICOQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN(C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate
Reactant of Route 2
Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.